2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide

Description

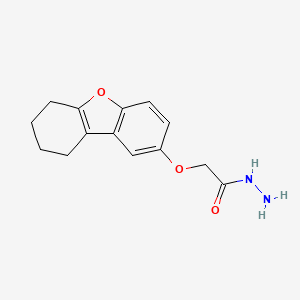

2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide is a heterocyclic compound featuring a tetrahydrodibenzofuran core linked to an acetohydrazide moiety.

Properties

IUPAC Name |

2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c15-16-14(17)8-18-9-5-6-13-11(7-9)10-3-1-2-4-12(10)19-13/h5-7H,1-4,8,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGTMVXXAGLOGSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(O2)C=CC(=C3)OCC(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601328108 | |

| Record name | 2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

10.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49677798 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

790270-92-7 | |

| Record name | 2-(6,7,8,9-tetrahydrodibenzofuran-2-yloxy)acetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601328108 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactions Analysis

2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide is used in various scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: It is used in proteomics research to study protein interactions and functions.

Industry: It may be used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Cytotoxic Activity Against Cancer Cells

Several acetohydrazide derivatives with heterocyclic substituents demonstrate potent cytotoxic activity:

- 2-(3-Cyano-6-(thiophen-2-yl)-4,4′-bipyridin-2-yloxy)acetohydrazide (Compound 3): Exhibited cytotoxic activity against MCF-7 breast cancer cells (IC₅₀ = 1.6 ± 0.02 μg mL⁻¹), comparable to doxorubicin (IC₅₀ = 1.6 ± 0.02 μg mL⁻¹) . Derivatives such as 7c (IC₅₀ = 0.6 ± 0.01 μg mL⁻¹) surpassed doxorubicin in potency, attributed to the introduction of pyrazole and Schiff base moieties .

- Chlorophenyl-Substituted Bipyridine Derivatives :

Key Structural Insights :

- The presence of electron-withdrawing groups (e.g., cyano) and heteroaromatic rings (e.g., thiophene) enhances cytotoxicity by improving target binding and cellular uptake .

- The tetrahydrodibenzofuran moiety in the target compound may offer similar advantages, though its specific activity profile requires empirical validation.

Antimicrobial Activity

Acetohydrazides with halogenated or sulfonamide substituents exhibit notable antimicrobial effects:

- N′-(4-Bromobenzylidene)-2-(6′-(4-chlorophenyl)-3′-cyano-3,4′-bipyridin-2′-yloxy)acetohydrazide (13b): Demonstrated strong activity against Bacillus subtilis (Gram-positive bacteria) and Trichoderma viride (fungus) .

- Benzimidazole-Triazole Hybrids :

Comparative Analysis :

Anti-Inflammatory and Anticholinesterase Activity

- N-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide (9d): Reduced edema by 45% in carrageenan-induced inflammation models, outperforming diclofenac .

- N-(2,4-Disubstituted Benzylidene)-2-(4-Nitrophenyl-piperazin-1-yl)acetohydrazides :

Structural Correlations :

- Para-substituted hydroxyl or methoxy groups enhance anti-inflammatory activity by modulating COX-2 inhibition .

- The tetrahydrodibenzofuran core may stabilize interactions with cholinesterase active sites, but this hypothesis requires experimental confirmation.

Data Tables

Table 1: Cytotoxic Activity of Selected Acetohydrazide Derivatives

Table 2: Antimicrobial Activity of Key Derivatives

Research Findings and Implications

- Structure-Activity Relationships (SAR): Electron-withdrawing groups (e.g., cyano, nitro) and heteroaromatic rings (e.g., thiophene, pyridine) are critical for enhancing bioactivity . Schiff base formation and hybridization with triazole/benzimidazole moieties improve pharmacokinetic properties .

- Gaps and Future Directions :

- The tetrahydrodibenzofuran-containing target compound warrants evaluation against cancer, microbial, and inflammatory models to benchmark its efficacy against existing analogs.

- Computational modeling (e.g., molecular docking) could predict its interaction with AChE or COX-2 targets .

Biological Activity

2-(6,7,8,9-Tetrahydrodibenzofuran-2-yloxy)acetohydrazide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural properties, and biological activities, particularly focusing on antimicrobial and anticancer properties.

Synthesis and Structural Properties

The synthesis of this compound involves the reaction of hydrazine derivatives with appropriate acylating agents. The compound's molecular formula is with a molecular weight of 260.29 g/mol . The chemical structure can be confirmed using techniques such as IR spectroscopy and NMR analysis.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study demonstrated that various synthesized acylhydrazones showed effective antibacterial activity against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) . The biological screening revealed that some derivatives had activities comparable to or exceeding those of established antibiotics.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Activity Against MRSA | Reference |

|---|---|---|

| Acylhydrazone A | Effective | |

| Acylhydrazone B | Moderate | |

| This compound | Potential (to be studied) |

Cytotoxicity

In addition to antimicrobial activity, the cytotoxic effects of related compounds have been studied. It was found that certain acylhydrazones did not exhibit toxicity towards normal cell lines while maintaining antibacterial efficacy . This characteristic is crucial for the development of therapeutic agents that minimize side effects.

Case Studies

Several case studies have been conducted to explore the biological efficacy of hydrazone derivatives:

- Study on Antimicrobial Efficacy : A series of hydrazones were synthesized and tested against various bacterial strains. Results indicated that modifications in the hydrazone structure significantly influenced their antimicrobial potency.

- Cytotoxicity Assessment : The cytotoxic effects of synthesized compounds were evaluated using normal human cell lines. Most derivatives showed low toxicity levels while retaining their antimicrobial properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.